Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate
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Overview
Description
METHYL 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes various functional groups such as cyano, carbamoyl, and sulfanyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
The synthesis of METHYL 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the pyridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Various functional groups such as cyano, carbamoyl, and sulfanyl groups are introduced through substitution reactions.
Final esterification: The final step involves the esterification of the compound to form the methyl ester.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
METHYL 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of METHYL 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The compound’s functional groups play a crucial role in its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparison with Similar Compounds
METHYL 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 6-chloropyridine-3-carboxylate: This compound shares a similar pyridine ring structure but lacks the additional functional groups present in the target compound.
Ethyl 6-chloropyridine-3-carboxylate: Similar to the methyl ester, this compound has an ethyl ester group instead of a methyl ester.
6-Hydroxypyridine-2-carboxylic acid: This compound has a hydroxyl group instead of the carbamoyl and sulfanyl groups.
The uniqueness of METHYL 6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H24ClN3O4S |
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Molecular Weight |
498.0 g/mol |
IUPAC Name |
methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H24ClN3O4S/c1-14(2)15-7-9-16(10-8-15)21-19(12-27)24(29-23(31)22(21)25(32)33-3)34-13-20(30)28-18-6-4-5-17(26)11-18/h4-11,14,21-22H,13H2,1-3H3,(H,28,30)(H,29,31) |
InChI Key |
NVZUKYGJIXAREM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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